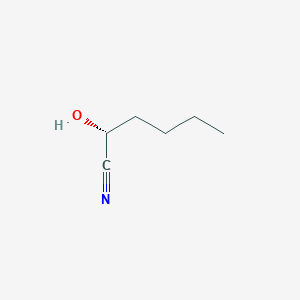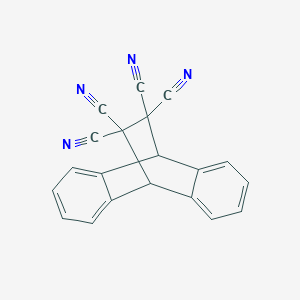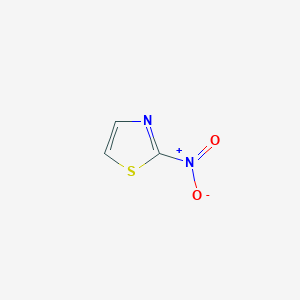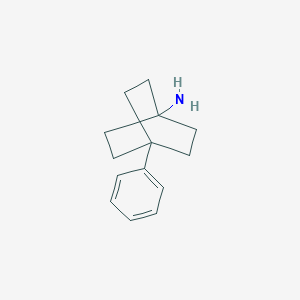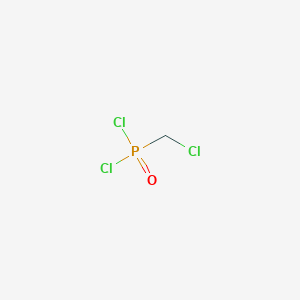
Phosphonic dichloride, (chloromethyl)-
Vue d'ensemble
Description
Phosphonic dichloride, (chloromethyl)-, also known as (chloromethyl)phosphonic dichloride, is a chemical compound with the molecular formula CH2Cl3OP . It has a molecular weight of 167.3 .
Synthesis Analysis
The synthesis of phosphonates, including (chloromethyl)phosphonic dichloride, involves the microwave-assisted alkylation of phosphonic ester-acid derivatives . The reaction involves the use of alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of (chloromethyl)phosphonic dichloride includes a total of 7 bonds. There are 5 non-H bonds, 1 multiple bond, 1 double bond, and 1 phosphorane .Chemical Reactions Analysis
Phosphonic acids, including (chloromethyl)phosphonic dichloride, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .Physical And Chemical Properties Analysis
(chloromethyl)phosphonic dichloride is a liquid at room temperature . It has a refractive index of 1.497 , a boiling point of 78-82 °C/10 mmHg , and a density of 1.638 g/mL at 25 °C .Applications De Recherche Scientifique
Molecular Structure Analysis :
- Electron diffraction studies have determined the molecular structure of chloromethyl phosphonic dichloride, identifying two conformers present in the vapor phase and measuring various molecular parameters (Vajda, Kolonits, Hargittai, & Szöke, 1976).
Synthesis of Cyclic Phosphonic Diesters and Diamides :
- A mild method for preparing synthetically useful phosphonic dichlorides has been developed, applied to the synthesis of 2-alkyl-2-oxo-1,3,2-dioxophosphorinanes and 1,3-dimethyl-2-alkyl-2-oxo-1,3,2-diazaphospholidines (Stowell, Ueland, & McClard, 1990).
Production of Poly(phosphonate)s and Poly(phosphate)s :
- Poly(phosphonate)s and poly(phosphate)s with reactive pendant chloromethyl groups have been synthesized using bisepoxides with phosphonic dichlorides and dichlorophosphates, indicating potential in polymer science (Nishikubo, Kameyama, & Minegishi, 1995).
Reactions with Phenol, Ethanol, and Thiols :
- Research has explored the reactions of (chloromethyl)isocyanatophosphonates(-phosphinates) with phenol, ethanol, and thiols, forming various compounds including carbamates and phosphinates (Khailova et al., 2004).
Synthesis of Aromatic Polyphosphonates :
- Aromatic polyphosphonates have been synthesized via polycondensation with bisphenols, showcasing their compatibility with other polymers and potential flame resistance properties (Natansohn, 1986).
Controlling Surface and Interface Properties in Materials :
- Phosphonic acids, structurally analogous to phosphonic dichlorides, are used in controlling surface/interface properties in various materials, demonstrating their significance in materials science (Guerrero et al., 2013).
Synthesis of Zinc Phosphonates :
- Zinc compounds have been reacted with (chloromethyl)phosphonic acid to produce novel layered compounds, contributing to inorganic chemistry research (Bhardwaj, Hu, & Clearfield, 1993).
Phosphonate-Based Resins for Metal Ion Adsorption :
- Phosphonate-derivatized polystyrene-divinylbenzene-based resins have been created for selective enrichment of metal ions like uranium, indicating applications in environmental science (Merdivan, Buchmeiser, & Bonn, 1999).
Synthesis of Functionalized Phosphonates :
- Research into the synthesis of functional derivatives of (bromomethyl)phosphonic acid, a compound similar to chloromethyl phosphonic dichloride, reveals its potential in creating various phosphonate compounds (Kibardina et al., 2004).
Preparation of Organophosphorus Compounds :
- Dichloro(methyl)phosphane, closely related to phosphonic dichloride, (chloromethyl)-, is increasingly important as a starting material for synthesizing various organophosphorus compounds, underscoring its significance in organic chemistry (Weissermel, Kleiner, Finke, & Felcht, 1981).
Oligonucleotide Synthesis :
- Methylphosphonic dichloride, a similar compound, has been utilized for preparing protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters and oligonucleotide methylphosphonates, relevant in biochemistry and molecular biology (Miller et al., 1983).
Safety And Hazards
(chloromethyl)phosphonic dichloride is classified as a skin corrosive (Sub-category 1B) and may cause respiratory irritation (STOT SE 3) . It reacts violently with water . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Propriétés
IUPAC Name |
chloro(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3OP/c2-1-6(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSSJIKXCFPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062093 | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic dichloride, (chloromethyl)- | |
CAS RN |
1983-26-2 | |
| Record name | P-(Chloromethyl)phosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic dichloride, (chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic dichloride, P-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Chloromethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)phosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)PHOSPHONIC DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RB7X738UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



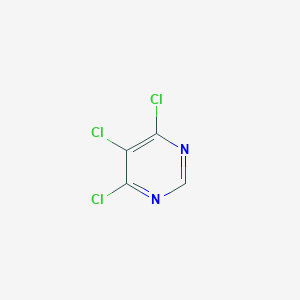
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)



